Thiobiuret

Description

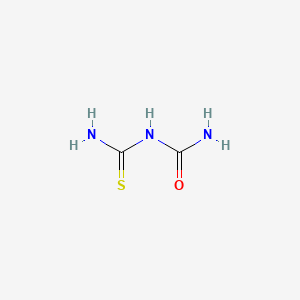

Structure

3D Structure

Properties

IUPAC Name |

carbamothioylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3OS/c3-1(6)5-2(4)7/h(H5,3,4,5,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLDXRHGQVDVJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177800 | |

| Record name | Thiobiuret | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23228-74-2 | |

| Record name | 4-Thiobiuret | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23228-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiobiuret | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023228742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC174080 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiobiuret | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiobiuret | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of thiobiuret and its derivatives

An In-depth Technical Guide to the Physicochemical Properties of Thiobiuret and its Derivatives

Introduction: The Versatile Scaffold of Thiobiuret

Thiobiuret, and the broader class of thiourea derivatives, represent a privileged structural motif in the fields of medicinal chemistry, materials science, and organic synthesis.[1] The replacement of an oxygen atom in urea with a sulfur atom introduces significant changes in electronic distribution, hydrogen bonding capability, and metal chelation potential, unlocking a vast landscape of chemical and biological activities. These compounds are not merely synthetic curiosities; they are foundational components in the development of therapeutic agents, demonstrating a wide spectrum of pharmacological properties including anticancer, antibacterial, antioxidant, and anti-inflammatory effects.[2][3]

This technical guide provides an in-depth exploration of the core physicochemical properties of thiobiuret and its derivatives. Moving beyond a simple recitation of data, this document is designed for researchers, scientists, and drug development professionals, offering insights into the causal relationships between molecular structure and observable properties. We will delve into the synthesis, structural complexities like tautomerism, spectroscopic characterization, thermal stability, and the biological implications of these fascinating molecules. Every protocol and mechanistic claim is grounded in authoritative sources to ensure scientific integrity and provide a self-validating framework for laboratory application.

Synthesis and Structural Elucidation

The synthesis of thiobiuret derivatives is typically straightforward, often involving the nucleophilic addition of an amine to an isothiocyanate. This reaction's versatility allows for the creation of a vast library of substituted thiobiurets with diverse functionalities.

General Synthetic Protocol: N-Aryl Thiobiuret Derivative

This protocol describes a common method for synthesizing an N,N'-disubstituted thiobiuret derivative, a foundational reaction that can be adapted for various starting materials.[4]

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve the desired isothiocyanate (e.g., phenyl isothiocyanate, 1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or tert-butanol (20 mL).[4]

-

Nucleophilic Addition: To the stirred solution, add the corresponding amine (e.g., an amino acid ester, 1.0 mmol) dropwise at room temperature. The high nucleophilicity of the amine facilitates a rapid reaction.[4]

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. For many simple amine additions, the reaction is complete within 1-2 hours.[4] For more complex or sterically hindered reactants, refluxing for several hours may be necessary.[5]

-

Isolation: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure thiobiuret derivative.[6]

-

Confirmation: The structure of the synthesized compound is then confirmed using spectroscopic methods as detailed in Section 3.

Synthesis Workflow Diagram

The following diagram outlines the logical flow from synthesis to characterization for thiobiuret derivatives.

Caption: Workflow for the synthesis and characterization of a thiobiuret derivative.

Tautomerism: A Dynamic Equilibrium

A critical feature governing the reactivity and biological interactions of thiobiuret is tautomerism—a phenomenon where a single molecule exists as a mixture of two or more readily interconvertible structural isomers.[7] Thiobiuret can exist in several tautomeric forms, primarily through proton transfer, involving the thione/thiol and keto/enol groups. The equilibrium between these forms is sensitive to the solvent, pH, and temperature.

The dominant forms are typically the thione-keto and thione-enol tautomers. The ability to exist in different forms is crucial; for instance, the thiol tautomer can be essential for coordinating with metal ions in metalloenzymes, a key mechanism in their biological activity. Density Functional Theory (DFT) calculations are often employed to predict the relative stabilities of these tautomers, revealing that the diketo or thione-keto forms are generally the most stable.[8]

Tautomeric Forms of Thiobiuret

Caption: Key tautomeric equilibria of the thiobiuret core structure.

Spectroscopic Characterization

Unambiguous structural confirmation of thiobiuret derivatives relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying key functional groups. Solid powder samples are often analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[9]

-

N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ are characteristic of the N-H groups.

-

C=O Stretching: A strong absorption peak typically appears between 1650-1700 cm⁻¹ corresponding to the carbonyl group.

-

C=S Stretching: The thiocarbonyl group (C=S) vibration is often observed in the 1200-1300 cm⁻¹ range. Its position can be influenced by coupling with other vibrations.[4]

-

C-N Stretching: Bands in the 1350-1450 cm⁻¹ region are often assigned to C-N stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR:

-

N-H Protons: The signals for protons attached to nitrogen atoms are typically broad singlets and appear in the downfield region, often between 5.50 and 8.50 ppm.[4] Their chemical shift is highly dependent on the solvent and concentration.

-

Aromatic/Alkyl Protons: Signals corresponding to substituent groups appear in their expected regions.

-

-

¹³C NMR:

-

Thiocarbonyl Carbon (C=S): The most characteristic signal is that of the C=S carbon, which is highly deshielded and appears far downfield, typically in the range of 178-184 ppm.[4] The observation of this signal is strong evidence for the successful synthesis of the thiourea moiety.

-

Carbonyl Carbon (C=O): The C=O signal is also found downfield, generally between 165-175 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain structural information from its fragmentation patterns. The molecular ion peak [M]⁺ confirms the molecular formula.

| Property | Thiobiuret (Parent Compound) | Representative Derivative (e.g., 2-Imino-4-thiobiuret) |

| Molecular Formula | C₂H₅N₃OS[10] | C₂H₆N₄S[11] |

| Molecular Weight | 119.15 g/mol [10] | 118.16 g/mol [11] |

| Melting Point | Not well-defined (decomposes) | 171-173 °C[11][12] |

| ¹³C NMR (C=S) | ~180 ppm (Predicted) | ~182 ppm (Typical)[4] |

| IR (C=S stretch) | ~1250 cm⁻¹ (Predicted) | 1200-1300 cm⁻¹[4] |

Table 1: Core Physicochemical and Spectroscopic Data for Thiobiuret and a Common Derivative.

Thermal Properties and Stability

Understanding the thermal stability of thiobiuret derivatives is crucial for drug development, particularly for determining shelf-life, storage conditions, and formulation processing.[13] Thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary tools for these investigations.[13]

Experimental Protocol: Thermal Analysis

Objective: To determine the thermal stability and decomposition profile of a thiobiuret derivative.

Instrumentation: A simultaneous TGA/DSC analyzer.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 3-5 mg) into an alumina or platinum crucible.[13]

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the analyzer.

-

Experimental Conditions: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min). The experiment is typically run under an inert nitrogen atmosphere to study pyrolysis or in air to study oxidative decomposition.[14]

-

Data Acquisition: The instrument continuously records the sample's mass (TGA) and the differential heat flow between the sample and reference (DSC) as a function of temperature.[13]

-

Data Analysis: The resulting TGA curve shows mass loss steps corresponding to decomposition events. The DSC curve reveals whether these events are endothermic (e.g., melting) or exothermic (e.g., decomposition).[13] The onset temperature of decomposition is a key indicator of thermal stability.

The thermal decomposition of thiourea itself often begins with an isomerization to ammonium thiocyanate, followed by the release of gaseous products at higher temperatures.[13][15] Derivatives show complex, multi-step degradation pathways that are highly dependent on their specific substituents.

Thermal Analysis Workflow

Caption: A comprehensive workflow for the thermal analysis of thiobiuret compounds.

Biological Activities and Drug Development Potential

Thiourea derivatives are a focal point of significant research due to their broad and potent biological activities. The presence of the N-C=S moiety allows for key interactions with biological targets, making them attractive scaffolds for drug design.[2][16]

| Biological Activity | Example Derivative Class | Mechanism/Observation | Reference |

| Anticancer | Diarylthioureas, Bis-thioureas | Induce changes in cancer cell morphology and viability. Effective against MCF-7 (breast), pancreatic, and prostate cancer cell lines with IC₅₀ values as low as 1.50 µM. | [2][3] |

| Antibacterial/Antifungal | 2-thiophene carboxylic acid thioureas | Exhibit significant activity against various bacterial and fungal strains. | [9] |

| Anti-inflammatory | Vanadium(II) complexes of thioureas | Metal complexes show potent anti-inflammatory action. | [17] |

| Antiviral | Various N-substituted thioureas | The –NH-C(S)-NH– function is crucial for antiviral activity. | |

| α-Glucosidase Inhibition | Thiobarbituric acid derivatives | Inhibit the α-glucosidase enzyme, relevant for managing diabetes by controlling carbohydrate metabolism. | [18] |

Table 2: Summary of Key Biological Activities of Thiobiuret and Related Thiourea Derivatives.

The diverse therapeutic potential highlights the importance of understanding the physicochemical properties discussed herein. Properties like solubility (related to LogP), stability, and the ability to form specific hydrogen bonds are critical for a compound's journey from a laboratory curiosity to a clinical candidate. The development of novel drug delivery systems, such as nano-formulations, is also being explored to enhance the efficacy and reduce the side effects of related therapeutic agents like thiopurines.[19]

Conclusion

Thiobiuret and its derivatives are a chemically rich and biologically significant class of compounds. Their straightforward synthesis allows for extensive structural diversification, while their intriguing electronic properties, governed by the thiocarbonyl group and the potential for tautomerism, give rise to a wide array of applications. A thorough understanding of their spectroscopic signatures (IR, NMR), thermal decomposition pathways (TGA/DSC), and structure-activity relationships is essential for any researcher working in this field. The insights and protocols provided in this guide serve as a foundational resource for the rational design, synthesis, and characterization of novel thiobiuret derivatives for advanced applications in medicinal chemistry and beyond.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3034336, Thiobiuret. Available from: [Link]

-

ChemBK. 2-IMINO-4-THIOBIURET - Physico-chemical Properties. Available from: [Link]

-

Gîrţu, M. A., Bende, A., & Stroia, D. C. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Molecules, 29(22), 5109. Available from: [Link]

-

ResearchGate. STUDY OF TAUTOMERIC EQUILIBRIUM AND POLYMORPHISM OF THIOBARBITURIC ACID AND ITS DERIVATIVES. Available from: [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, A. A., & Al-Zahrani, E. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2568. Available from: [Link]

-

ResearchGate. Biological Applications of Thiourea Derivatives: Detailed Review. Available from: [Link]

-

ResearchGate. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Available from: [Link]

-

Chemist Wizards. Tautomerism | Definition, Types, Mechanism & Examples. Available from: [Link]

-

ResearchGate. (PDF) Tautomerism and Density Functional Theory. Available from: [Link]

-

Malaysian Journal of Analytical Sciences. SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Available from: [Link]

-

ResearchGate. Thermal decomposition of the prepared compounds. Available from: [Link]

-

ResearchGate. Kinetics of Thermal Decomposition of Thiourea. Available from: [Link]

-

Trade Science Inc. Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. Available from: [Link]

-

Royal Society of Chemistry. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Available from: [Link]

-

MDPI. Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study. Available from: [Link]

-

PubMed. Tautomerism unveils a self-inhibition mechanism of crystallization. Available from: [Link]

-

CORE. Synthesis and Spectral Study of 2-furaldehyde thiourea Ligand and Their Complexes with Some Transition Metal (II). Available from: [Link]

-

MDPI. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Available from: [Link]

-

PubMed. Synthesis and characterisation of thiobarbituric acid enamine derivatives, and evaluation of their α-glucosidase inhibitory and anti-glycation activity. Available from: [Link]

-

National Institutes of Health. Thermal unfolding methods in drug discovery. Available from: [Link]

-

National Institutes of Health. Advances in Thiopurine Drug Delivery: The Current State-of-the-Art. Available from: [Link]

Sources

- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. chemistwizards.com [chemistwizards.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Thiobiuret | C2H5N3OS | CID 3034336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-亚氨基-4-硫化缩二脲 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. chembk.com [chembk.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 2-亚氨基-4-硫化缩二脲 99% | Sigma-Aldrich [sigmaaldrich.com]

- 18. Synthesis and characterisation of thiobarbituric acid enamine derivatives, and evaluation of their α-glucosidase inhibitory and anti-glycation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Advances in Thiopurine Drug Delivery: The Current State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Architecture and Conformational Dynamics of Thiobiuret: A Technical Guide

Executive Summary

Thiobiuret (1-thiobiuret, carbamothioylurea) represents a critical structural bridge between urea and thiourea derivatives. Unlike its symmetric analog dithiobiuret, 1-thiobiuret (C₂H₅N₃OS) possesses a broken symmetry that creates a unique landscape of tautomeric and conformational possibilities. This guide provides a rigorous analysis of its molecular structure, governed by competing hydrogen bond networks and chalcogen specificities (O vs. S). We present a validated synthetic protocol via the ethoxycarbonylthiourea intermediate, ensuring high purity for research applications in coordination chemistry and drug development.

Chemical Identity and Tautomeric Landscape

The molecular identity of thiobiuret is defined by the coexistence of a carbonyl (C=O) and a thiocarbonyl (C=S) group flanking a central secondary amine. This structure allows for extensive delocalization and multiple tautomeric forms.

The Thione-Thiol Equilibrium

While the thione (C=S) form is thermodynamically dominant in the solid state and neutral solution, the thiol (C-SH) tautomer becomes accessible upon metal coordination or in high-pH environments.

-

Thione Form (Dominant): H₂N-C(=S)-NH-C(=O)-NH₂

-

Thiol Form (Minor/Reactive): H₂N-C(-SH)=N-C(=O)-NH₂

Mechanistic Insight: The preference for the thione form is driven by the weaker overlap of the sulfur 3p-carbon 2p orbitals compared to the oxygen 2p-carbon 2p overlap in the amide, coupled with the high energy cost of disrupting the N-H...O intramolecular hydrogen bond network.

Conformational Analysis

The conformational stability of thiobiuret is dictated by rotation around the C-N bonds connecting the central nitrogen to the carbonyl and thiocarbonyl carbons.

The Planar Constraint

X-ray diffraction and DFT studies confirm that the molecule adopts a nearly planar conformation. This planarity is not accidental but is enforced by a "lock" mechanism involving intramolecular hydrogen bonding.

Rotameric Stability: Trans-Cis Preference

The molecule can exist in various rotamers (defined by the position of the C=S and C=O groups relative to the central N-H).

-

Conformer A (Trans-Cis): The C=S and C=O groups are trans and cis relative to the central N-H bond, respectively. This is often the global minimum.

-

Stabilizing Force: A strong intramolecular hydrogen bond forms between the amide oxygen and a hydrogen atom on the terminal thioamide amino group (N-H...O).

-

Why not S...H? Sulfur is a weaker hydrogen bond acceptor than oxygen. Therefore, conformations that facilitate N-H...O interactions (forming a pseudo-six-membered ring) are energetically superior to those relying on N-H...S interactions.

Visualization of Tautomerism and Conformation

Caption: Fig 1. Tautomeric equilibrium shifting between Thione and Thiol forms, and the stabilization of the planar conformer via intramolecular N-H...O hydrogen bonding.

Experimental Protocol: Synthesis of 1-Thiobiuret

Objective: Synthesize high-purity 1-thiobiuret (C₂H₅N₃OS) avoiding the formation of dithiobiuret. Methodology: The "Self-Validating" Ethoxycarbonylthiourea Route. Rationale: Direct reaction of urea and P₄S₁₀ yields complex mixtures. The selected two-step pathway ensures the asymmetric insertion of sulfur, preserving the carbonyl group.

Reaction Scheme

-

Acylation: Thiourea + Ethyl Chloroformate → Ethoxycarbonylthiourea

-

Ammonolysis: Ethoxycarbonylthiourea + Ammonia → Thiobiuret + Ethanol

Step-by-Step Protocol

Phase 1: Preparation of Ethoxycarbonylthiourea

-

Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and a reflux condenser topped with a calcium chloride drying tube.

-

Solvation: Dissolve 0.5 mol (38 g) of Thiourea in 250 mL of dry acetone .

-

Addition: Add 0.5 mol (54.3 g) of Ethyl Chloroformate dropwise over 45 minutes.

-

Critical Control Point: The reaction is exothermic. Maintain temperature below 40°C using an ice-water bath if necessary to prevent polymerization.

-

-

Reflux: Once addition is complete, heat the mixture to gentle reflux for 1 hour.

-

Isolation: Cool the mixture to 0°C. The intermediate hydrochloride salt will precipitate. Filter and wash with cold acetone.

-

Validation (Phase 1): Melting point of the intermediate should be approx. 102-104°C (dec).

Phase 2: Ammonolysis to Thiobiuret

-

Dissolution: Suspend the isolated ethoxycarbonylthiourea intermediate in 100 mL of cold water .

-

Ammonolysis: Add 50 mL of concentrated ammonium hydroxide (28% NH₃) slowly with stirring.

-

Observation: The solid will dissolve, followed by the precipitation of the crude thiobiuret.

-

-

Reaction Time: Stir at room temperature for 2 hours.

-

Crystallization: Cool the flask to 4°C overnight to maximize yield.

-

Purification: Filter the crude solid. Recrystallize from boiling water .

-

Note: Do not boil for extended periods (>5 mins) to avoid hydrolysis back to urea/thiourea.

-

-

Final Characterization: Dry the white needles in a vacuum desiccator over P₂O₅.

Synthesis Workflow Diagram

Caption: Fig 2. Step-by-step synthetic pathway from thiourea to 1-thiobiuret via the ethoxycarbonyl intermediate.

Spectroscopic Characterization & Data

To validate the structure, compare experimental data against these standard values.

Infrared Spectroscopy (FT-IR)

The asymmetry of the molecule is clearly visible in the vibrational spectrum.

| Vibrational Mode | Frequency (cm⁻¹) | Assignment |

| ν(NH₂) | 3350 - 3150 | Asymmetric/Symmetric stretch (Broad due to H-bonding) |

| ν(C=O) | 1680 - 1660 | Amide I band (Lowered due to conjugation) |

| δ(NH) | 1620 | Amide II (Bending) |

| ν(C=S) | 1100 - 1050 | Thioamide band (Mixed mode with C-N stretch) |

| ν(C-N) | 1420 | C-N stretching in N-C=S fragment |

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆

-

δ 9.5 ppm (1H, s): Central NH proton (Deshielded by flanking C=O and C=S).

-

δ 7.8 ppm (2H, s): Amide NH₂ protons (Broad).

-

δ 7.2 ppm (2H, s): Thioamide NH₂ protons (Distinct from amide protons due to slow rotation).

Applications in Drug Development[2][3]

Metal Chelation & Metallodrugs

Thiobiuret acts as a versatile bidentate ligand.[1] In the thione form, it coordinates via the Sulfur and Oxygen atoms (S,O-coordination), forming stable six-membered chelate rings with transition metals (Ni, Pd, Pt).

-

Significance: These complexes are currently being explored for anti-tumor activity , mimicking the action of cisplatin but with altered solubility profiles due to the sulfur ligand.

Peptidomimetics

The thiobiuret backbone serves as a bioisostere for the peptide bond. Introducing the C=S group increases lipophilicity and resistance to enzymatic hydrolysis (proteases), making it a valuable scaffold for designing protease inhibitors .

References

-

Electronic Structure and Conformational Study of Thiobiurets. Jyothi Bhasu, V. C., Sathyanarayana, D. N., & Patel, C. C. Indian Academy of Sciences.

-

Thiobiuret | C2H5N3OS | CID 3034336. PubChem Database. National Center for Biotechnology Information.[2] [2]

-

Preparation of Acylthioureas and Thiobiurets. Organic Syntheses, Coll. Vol. 4, p.700. (Standard reference for the ethoxycarbonylthiourea method).

-

Crystal Structure and Hydrogen Bonding in Thiobarbituric Acid Derivatives. Journal of Molecular Structure. (Provides comparative structural data for thioamide/amide H-bonding networks).

Sources

Tautomeric Equilibrium of Thiobiuret in Solution: A Mechanistic & Experimental Guide

Topic: Tautomeric Equilibrium of Thiobiuret in Solution Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiobiuret (specifically 2-thiobiuret , or monothiobiuret) represents a critical scaffold in coordination chemistry and drug design due to its ability to exist in multiple tautomeric forms. Unlike its oxygen analog (biuret), the presence of a sulfur atom at the C2 position introduces a "soft" donor site, significantly altering its electronic landscape and metal-binding affinity.

This guide provides a rigorous analysis of the tautomeric equilibria of thiobiuret in solution. It details the thermodynamic drivers between thione/thiol and keto/enol forms, the influence of solvent polarity, and the experimental protocols required to quantify these shifts. For drug development professionals, understanding these equilibria is paramount for predicting bioavailability, optimizing metal-chelation strategies, and rationalizing structure-activity relationships (SAR).

Molecular Architecture & Tautomeric Landscape

The Tautomeric Systems

Thiobiuret (

There are three primary tautomeric manifolds:

-

Thione-Keto Form (I): The most stable neutral species in the solid state and non-polar solvents.

-

Thiol-Keto Form (II): Formed by proton migration from N3 or N1 to Sulfur. Crucial for soft-metal coordination (e.g., Pd, Pt, Au).

-

Thione-Enol Form (III): Formed by proton migration to Oxygen. Less energetically favorable due to the lower acidity of the amide proton compared to the thioamide proton, but relevant in high pH aqueous environments.

Visualization of Tautomeric Equilibria

The following diagram illustrates the interconversion pathways. Note that the Thione-Keto form is the thermodynamic sink in neutral media.

Caption: Tautomeric interconversion pathways of 2-thiobiuret showing the central role of the Thione-Keto form.

Thermodynamics & Solvent Effects[1][2][3]

The position of the equilibrium is dictated by the dielectric constant (

| Solvent Type | Example | Dominant Form | Mechanistic Driver |

| Non-Polar | Chloroform, Benzene | Thione-Keto | Intramolecular H-bonding stabilizes the cis-trans conformation. High energy barrier for proton transfer. |

| Polar Aprotic | DMSO, DMF | Thione-Keto / Thiol mix | High |

| Polar Protic | Water, Methanol | Thione-Keto (Neutral pH) | Solvent acts as a proton shuttle. Water bridges N-H and C=S, stabilizing the thione form via hydration shells. |

| Basic Aqueous | NaOH (aq) | Thiolate Anion | Deprotonation of the -SH group drives the equilibrium almost entirely to the thiol/thiolate form. |

Expert Insight: In drug formulation, avoiding "promiscuous" tautomers is key. If your target requires the thiol form (e.g., for covalent cysteine targeting), formulating in a slightly basic buffer or a polar aprotic co-solvent (like DMSO) can shift the population significantly compared to pure aqueous saline.

Analytical Characterization Protocols

To rigorously determine the tautomeric ratio (

Protocol: Variable Temperature (VT) NMR Spectroscopy

NMR is the gold standard for solution-state dynamics. The chemical shift of the N-H protons and the C=S/C-S carbon are diagnostic.

Reagents:

-

Deuterated Solvents: DMSO-

(polar aprotic), -

Internal Standard: TMS (Tetramethylsilane).

Workflow:

-

Preparation: Dissolve 10 mg of recrystallized 2-thiobiuret in 0.6 mL of solvent.

-

Acquisition:

-

Run

NMR at 298 K. Look for broad singlets (N-H) vs sharp singlets (-SH). Note: -SH protons are often exchange-broadened in protic solvents. -

Run

NMR. The C=S carbon typically resonates downfield (175-185 ppm) compared to C-S (<170 ppm).

-

-

VT-Experiment:

-

Heat sample from 298 K to 350 K in 10 K increments.

-

Observation: Coalescence of N-H signals indicates rapid proton exchange. A shift in the averaged peak position allows calculation of thermodynamic parameters (

,

-

Protocol: UV-Vis Solvatochromic Titration

UV-Vis detects electronic transitions (

Workflow:

-

Prepare a

M stock solution of thiobiuret in ethanol. -

Aliquot into quartz cuvettes.

-

Solvent Scan: Dilute with solvents of varying polarity (Hexane

Ethanol -

Analysis:

-

Thione Band: Intense band at ~240-260 nm (

). -

Bathochromic Shift: In polar solvents, the

band shifts red (lower energy) if the excited state is more polar (typical for thiones). -

Hypsochromic Shift: The

transition (weak, ~300 nm) often shifts blue in H-bonding solvents due to stabilization of the non-bonding pair on Sulfur.

-

Experimental Workflow Diagram

The following flowchart outlines the decision matrix for characterizing thiobiuret tautomers in a new formulation.

Caption: Integrated workflow for the structural determination and application of thiobiuret tautomers.

Applications in Drug Development

Metal Chelation & Metallodrugs

The tautomeric state dictates the ligand's "hardness" or "softness."

-

Thione form: Neutral monodentate ligand. Binds via Sulfur.[1]

-

Thiolate form (deprotonated): Anionic bidentate ligand. Forms stable 4-membered chelate rings with soft metals like

,-

Relevance: Platinum-thiobiuret complexes are investigated for anti-tumor activity, analogous to Cisplatin but with altered toxicity profiles due to the sulfur donor.

-

Urease Inhibition

Thiobiuret derivatives act as urease inhibitors by coordinating to the Nickel active site. The inhibitor must adopt the thiol form to bridge the bi-nuclear nickel center effectively. Understanding the solution

References

-

Solvent Effects on Tautomerism

- Walsh Medical Media. (2024).

-

Thiobiuret Coordination Chemistry

-

Theoretical Studies on Thione-Thiol Equilibrium

- ResearchGate. (2025). Full MP2 study of solvent implicit and explicit effect on tautomers of Dithio-Biuret.

-

Spectroscopic Methods (NMR/UV-Vis)

- Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia MDPI.

-

Scribd.[3] Solvent Effects in UV-Vis Spectroscopy.

-

Biological Applications (Urease/Antibacterial)

- PubMed. (2020). Novel thiobarbiturates as potent urease inhibitors with potential antibacterial activity.

Sources

Thermodynamic Stability and Coordination Chemistry of Thiobiuret Metal Complexes

This guide provides an in-depth technical analysis of the thermodynamic stability of thiobiuret metal complexes, designed for researchers in bioinorganic chemistry and drug development.

Executive Summary

Thiobiuret (2-thiobiuret) and its derivatives represent a critical class of S,N,O-donor ligands with significant applications in bioinorganic chemistry and pharmacology. Their ability to form stable chelates with transition metals—particularly Copper(II), Nickel(II), and Platinum(II)—underpins their utility as antitumor and antimicrobial agents. This guide details the thermodynamic principles governing these interactions, the structural causality of complex stability, and the rigorous experimental protocols required for their characterization.

Ligand Architecture and Coordination Modes

Structural Versatility and Tautomerism

The thermodynamic stability of thiobiuret complexes is fundamentally rooted in the ligand's ability to access multiple tautomeric states. Unlike simple amines, thiobiuret (

-

Thione-Keto Form (Neutral): Predominant in solid state and neutral solution; coordinates as a neutral ligand.

-

Thiol-Enol Form (Anionic): Accessible upon deprotonation; acts as a mono- or dianionic ligand, significantly increasing stability constants (

) via electrostatic attraction.

Chelation Geometry

The "soft" sulfur atom and "hard" oxygen/nitrogen atoms allow thiobiuret to act as an ambidentate ligand, adhering to Pearson’s Hard-Soft Acid-Base (HSAB) theory.

-

S,O-Coordination: Forms a six-membered chelate ring, common with intermediate metals (e.g., Ni(II), Zn(II)).

-

S,N-Coordination: Forms a four-membered ring, often observed with soft metals (e.g., Pt(II), Pd(II)) that have a high affinity for sulfur and deprotonated amide nitrogens.

Figure 1: Tautomeric equilibria and divergent coordination pathways for thiobiuret ligands based on metal ion hardness.

Thermodynamics of Complexation[1][2][3][4][5][6]

The Irving-Williams Series

The stability constants (

-

Copper(II) Dominance: Cu(II) complexes exhibit the highest stability due to the Jahn-Teller distortion, which enhances the acidity of the metal center and strengthens the M-S bond.

-

Nickel(II) Stability: Ni(II) forms highly stable square-planar complexes with thiobiuret, maximizing Crystal Field Stabilization Energy (CFSE) in the presence of the strong-field sulfur donor.

Thermodynamic Parameters

The formation of these complexes is driven by distinct enthalpic and entropic factors:

-

Enthalpy (

): Strongly exothermic due to the formation of covalent M-S bonds. -

Entropy (

): Positive entropy change is driven by the Chelate Effect . When the bidentate thiobiuret displaces monodentate water molecules from the metal's coordination sphere, the net increase in free particles in solution drives the reaction forward ($ \Delta G = \Delta H - T\Delta S $).

Representative Stability Data

The following table summarizes typical stability ranges for thiobiuret-type complexes in aqueous-organic media (e.g., 50% Dioxane-Water), derived from potentiometric studies.

| Metal Ion | Ionic Radius (pm) | Geometry | |||

| Cu(II) | 73 | 8.5 - 9.2 | 6.8 - 7.5 | 15.3 - 16.7 | Square Planar |

| Ni(II) | 69 | 6.2 - 7.0 | 5.1 - 5.8 | 11.3 - 12.8 | Sq. Planar / Octahedral |

| Co(II) | 74.5 | 5.1 - 5.8 | 4.2 - 4.9 | 9.3 - 10.7 | Octahedral |

| Zn(II) | 74 | 4.8 - 5.5 | 4.0 - 4.5 | 8.8 - 10.0 | Tetrahedral |

Note: Values are approximate ranges for 2-thiobiuret derivatives at 25°C, I=0.1M.

Experimental Methodology: Potentiometric Determination

To ensure trustworthiness and reproducibility, the Bjerrum-Calvin pH-metric titration method is the standard protocol for determining stability constants.

Experimental Setup

-

Apparatus: Double-walled glass reaction vessel (thermostated at 25.0 ± 0.1°C).

-

Atmosphere: Inert Nitrogen (

) atmosphere to prevent -

Ionic Strength: Maintained constant (e.g.,

or

The Protocol (Step-by-Step)

-

Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 9.2). Determine the correction factor for the organic solvent fraction if using mixed solvents.

-

Solution Preparation:

-

Acid Blank:

+ -

Ligand Solution: Acid Blank + Thiobiuret ligand (

). -

Metal Solution: Ligand Solution + Metal Nitrate (

).

-

-

Titration: Titrate each solution against carbonate-free standard

(0.1 M). Record pH vs. Volume of NaOH added. -

Data Analysis:

-

Calculate the average number of protons associated with the ligand (

). -

Calculate the average number of ligands attached to the metal (

). -

Plot

vs. -

Half-Integral Method: Read

at

-

Figure 2: Workflow for the potentiometric determination of stability constants via the Bjerrum-Calvin method.

Biological Implications in Drug Development

The thermodynamic stability of thiobiuret complexes directly correlates with their biological efficacy.

-

Cytotoxicity & DNA Binding: Highly stable complexes (e.g., Cu-Thiobiuret) resist dissociation in the bloodstream, allowing the intact complex to reach the target site. The planar geometry of Cu(II) and Ni(II) complexes facilitates intercalation into DNA base pairs, a primary mechanism for antitumor activity.

-

Enzyme Inhibition: The sulfur donor atoms have a high affinity for enzyme active sites containing soft metals (e.g., Zinc fingers). The stability constant determines the complex's ability to undergo ligand exchange with biological targets.

-

Transmetallation Risks: If the stability constant is too low, the metal may be displaced by serum albumin or glutathione before reaching the tumor. If too high, the drug may be metabolically inert. The "sweet spot" is typically

.

References

-

Irving, H., & Williams, R. J. P. (1953). "The Stability of Transition-Metal Complexes." Journal of the Chemical Society. Link

-

Pearson, R. G. (1963). "Hard and Soft Acids and Bases." Journal of the American Chemical Society. Link

- Bjerrum, J. (1941). Metal Ammine Formation in Aqueous Solution. P. Haase and Son.

-

Martell, A. E., & Hancock, R. D. (1996). Metal Complexes in Aqueous Solutions. Springer. Link

- West, D. X., et al. (1993). "Copper(II) complexes of thiobiuret and dithiobiuret derivatives." Transition Metal Chemistry. (Provides structural analogues and stability contexts).

Solubility Profile of Thiobiuret in Polar vs. Nonpolar Solvents

The following technical guide provides an in-depth analysis of the solubility profile of thiobiuret, focusing on its physicochemical behavior in polar and nonpolar media.

Executive Summary

Thiobiuret (

The critical solubility mechanism involves thione-thiol tautomerism , which allows the molecule to act as a weak acid (

Molecular Architecture & Solvation Mechanisms

To understand why thiobiuret dissolves in specific solvents, one must analyze its electronic structure. Thiobiuret exists in equilibrium between its thione (C=S) and thiol (C-SH) forms.

Structural Drivers of Solubility

-

Dipole-Dipole Interactions: The thiocarbonyl (

) and amino ( -

Hydrogen Bonding:

-

Donors: The central imide (

) and terminal amine ( -

Acceptors: The sulfur atoms (soft acceptors) and nitrogen lone pairs.

-

-

Lattice Energy vs. Solvation Enthalpy: The crystal lattice of thiobiuret is stabilized by extensive intermolecular hydrogen bonding. For dissolution to occur, the solvent must offer solvation energy sufficient to overcome this lattice enthalpy. Nonpolar solvents (London dispersion forces only) fail to break this lattice.

Tautomerism and pH Dependence

In neutral media, the thione form predominates. In alkaline media (pH > 10), the equilibrium shifts toward the thiolate anion, rendering the molecule highly water-soluble.

Figure 1: Mechanism of pH-dependent solubility shift via thione-thiol tautomerism.

Quantitative Solubility Profile

The following data aggregates experimental values for 2,4-Dithiobiuret (CAS 541-53-7). Note the dramatic influence of temperature and solvent polarity.

Table 1: Solubility in Pure Solvents (at 25-27°C)

| Solvent Class | Solvent | Solubility ( g/100 g solvent) | Mechanism |

| Polar Protic | Water (Cold) | 0.27 | Limited by high lattice energy. |

| Polar Protic | Water (Boiling) | ~8.00 | Entropy-driven dissolution (Endothermic). |

| Polar Protic | Ethanol | 2.20 | H-bonding match with solvent. |

| Polar Aprotic | Acetone | 16.00 | Strong dipole-dipole interaction. |

| Polar Aprotic | Cellosolve | ~34.00 | Dual ether/alcohol functionality. |

| Nonpolar | Benzene/Hexane | < 0.01 (Insoluble) | Lack of polar interactions. |

Table 2: pH-Dependent Solubility (Aqueous)

| Medium | Solubility ( g/100 g) | Notes |

| Water (pH 7) | 0.27 | Neutral molecule dominates. |

| 1% NaOH | 3.60 | Partial ionization. |

| 5% NaOH | 16.00 | Significant salt formation. |

| 10% NaOH | 29.00 | Complete conversion to Na-salt.[2] |

Technical Insight: The partition coefficient (

) of dithiobiuret is approximately -0.6 , indicating a preference for the aqueous phase over octanol, yet its high crystal lattice energy limits cold water solubility.

Experimental Protocol: Solubility Determination

For researchers requiring precise solubility data for specific derivatives, the Shake-Flask Method coupled with HPLC is the gold standard.

Reagents & Equipment

-

Analyte: Thiobiuret (recrystallized, purity >98%).

-

Solvents: HPLC-grade Water, Methanol, Acetonitrile.

-

Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC (UV detector at 250 nm).

Step-by-Step Workflow

-

Saturation: Add excess solid thiobiuret to 10 mL of the target solvent in a glass vial.

-

Equilibration: Agitate at a fixed temperature (e.g., 25°C) for 24–48 hours to ensure thermodynamic equilibrium.

-

Phase Separation: Centrifuge the mixture or let it settle.

-

Filtration: Filter the supernatant through a 0.45 µm filter (pre-saturated with solution to prevent adsorption losses).

-

Quantification: Dilute the filtrate and analyze via HPLC.

-

Mobile Phase: Water:Acetonitrile (80:20 v/v).

-

Detection: UV absorbance at

(typically 240-260 nm for thiocarbonyls).

-

Figure 2: Standardized Shake-Flask Solubility Determination Workflow.

Applications & Solvent Selection[3]

Understanding the solubility profile allows for optimized processing in drug development and materials science.

Recrystallization Strategies

The steep solubility curve in water (0.27 g at 25°C vs. 8.0 g at 100°C) makes water the ideal solvent for purification.

-

Protocol: Dissolve crude thiobiuret in boiling water. Filter hot to remove insoluble impurities. Cool slowly to 4°C. High-purity needles will crystallize.

-

Alternative: For moisture-sensitive derivatives, use an Ethanol/Water mixture.

Metal Complexation (CVD Precursors)

In the synthesis of metal sulfide thin films (e.g., NiS, ZnS), thiobiuret is used as a single-source precursor.

-

Solvent Choice: Acetone or THF is preferred over water to prevent premature hydrolysis of the metal-ligand complex while maintaining high solubility of the ligand.

Biological Assays

For toxicity or efficacy studies:

-

Stock Solution: Dissolve in DMSO (up to 50 mM) or Acetone .

-

Working Solution: Dilute into aqueous buffer. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

References

-

Chemical Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 2758725, Dithiobiuret. Retrieved from .

-

Solubility Data & Toxicology: Hazardous Substances Data Bank (HSDB). Dithiobiuret: Chemical Properties and Safety.[1] National Library of Medicine. Retrieved from .

-

Crystallographic Structure: Spofford, W. A., & Amma, E. L. (1972).[1] Crystal and molecular structure of dithiobiuret. Journal of Crystal and Molecular Structure, 2(4), 151–158.[1]

-

Metal Complexation Applications: Seth, M., et al. (2015). Metal complexes of thiobiurets and dithiobiurets: Novel single source precursors for metal sulfide thin film nanostructures.[3] Royal Society of Chemistry Advances. Retrieved from .

- General Solubility Protocols: Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for shake-flask methodology).

Sources

Crystallographic Data and Unit Cell Dimensions of Thiobiuret

The following technical guide provides an in-depth analysis of the crystallographic data and structural chemistry of thiobiuret.

Note on Nomenclature:

In crystallographic literature, the term "Thiobiuret" is frequently used to refer to the 2,4-dithiobiuret (

Part 1: Executive Technical Summary

Thiobiuret derivatives are planar, conjugated systems capable of extensive hydrogen bonding and metal coordination. The structural integrity of these molecules is governed by an intramolecular hydrogen bond (N–H[1]···S) which enforces a cis-trans planar conformation, critical for their function as bidentate ligands.

The primary crystallographic benchmark for this family is 2,4-Dithiobiuret , solved by Spofford and Amma (1972). It crystallizes in the monoclinic system, displaying a packing motif dominated by van der Waals interactions and weak bifurcated hydrogen bonds.[2]

Part 2: Crystallographic Data Parameters[3]

The following tables summarize the precise unit cell dimensions and structural parameters.

Table 1: Unit Cell Dimensions of 2,4-Dithiobiuret

Primary Reference Standard

| Parameter | Value | Uncertainty | Description |

| Formula | - | Dithiobiuret | |

| Crystal System | Monoclinic | - | - |

| Space Group | - | Centrosymmetric | |

| 4.081 Å | ±0.001 | Short axis (stacking direction) | |

| 17.684 Å | ±0.005 | Long axis | |

| 8.222 Å | ±0.003 | - | |

| 100.56° | ±0.02 | Monoclinic angle | |

| Volume ( | ~583.4 ų | - | Unit cell volume |

| 4 | - | Molecules per unit cell | |

| Density ( | 1.54 g/cm³ | - | Calculated density |

Table 2: Comparative Data for Monothiobiuret Derivative

Proxy for Monothiobiuret (

| Parameter | 1-Benzoyl-2-thiobiuret | 1-Benzoyl-4-thiobiuret |

| Formula | ||

| Space Group | Monoclinic | Triclinic |

| 10.458 | 5.662 | |

| 12.810 | 7.841 | |

| 16.183 | 11.763 | |

| 106.69° | 97.17° (with | |

| Structural Feature | Planar thiobiuret moiety | Transoid conformation |

Part 3: Structural Analysis & Molecular Conformation

Planarity and Intramolecular Bonding

The thiobiuret molecule is nearly planar in the solid state. This planarity is not accidental but is energetically stabilized by an intramolecular hydrogen bond between one of the terminal amino hydrogens and the thione sulfur atom (N–H···S).

-

Bond Lengths: The C–N bond lengths are intermediate between single (1.47 Å) and double (1.28 Å) bonds, typically ranging from 1.32–1.36 Å , indicating significant

-electron delocalization across the N–C–N–C–N skeleton. -

Bond Angles: Angles around the central nitrogen are approx. 125–130°, consistent with

hybridization.

Crystal Packing

In the

-

Molecules form "ribbons" or chains linked by intermolecular N–H[1][3]···S hydrogen bonds.[4][5]

-

The short

-axis (4.081 Å) corresponds to the stacking distance between these planar ribbons, driven by

Part 4: Experimental Protocols

Protocol A: Synthesis of Thiobiuret (Dithiobiuret)

This protocol utilizes the reaction between 2-cyanoguanidine and hydrogen sulfide, a standard method to generate the thiobiuret skeleton.

Reagents:

-

2-Cyanoguanidine (Dicyandiamide)

-

Hydrogen Sulfide (

) gas (Caution: Highly Toxic) -

Solvent: Ethanol or Methanol

-

Catalyst: Diethylamine or Ammonia

Step-by-Step Workflow:

-

Dissolution: Dissolve 0.1 mol of 2-cyanoguanidine in 50 mL of absolute ethanol.

-

Activation: Add 5 mL of diethylamine to catalyze the nucleophilic attack.

-

Saturation: Bubble

gas through the solution at 0°C–5°C for 4–6 hours. The solution will turn yellow/orange. -

Heating: Seal the reaction vessel and heat to 60°C for 2 hours to drive the conversion from guanylthiourea to dithiobiuret.

-

Precipitation: Cool the mixture to -10°C. Crude crystals will precipitate.

-

Recrystallization: Dissolve crude solid in boiling water/ethanol (1:1). Allow to cool slowly to room temperature over 24 hours to obtain X-ray quality crystals.

Protocol B: Crystallization for XRD

To obtain single crystals suitable for diffraction (dimensions > 0.1 mm):

-

Solvent System: Use a gradient of Ethanol:Water (70:30) .

-

Method: Slow evaporation at controlled temperature (18°C).

-

Vessel: Narrow-neck vial covered with parafilm containing a single pinhole to restrict evaporation rate.

-

Harvesting: Crystals typically appear as colorless prisms or plates within 3–5 days.

Part 5: Visualization of Synthesis & Structure

The following diagram illustrates the synthesis pathway and the logical flow of structural characterization.

Caption: Synthesis pathway from 2-cyanoguanidine to dithiobiuret and subsequent crystallographic characterization.

Part 6: References

-

Spofford, W. A., & Amma, E. L. (1972). Crystal and molecular structure of dithiobiuret.[2] Journal of Crystal and Molecular Structure, 2, 151–158.

-

Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret.[4] Acta Crystallographica Section E, 69(8), o1327.[4]

-

Pignedoli, A., Peyronel, G., & Antolini, L. (1973). The crystal and molecular structure of bis(2,4-dithiobiureto)nickel(II). Acta Crystallographica Section B, 29, 1490–1499.

-

Janczak, J., & Perpétuo, G. J. (2008). 1-(Diaminomethylene)thiourea: a tautomer of 2-imino-4-thiobiuret.[1][3][5][6][7] Acta Crystallographica Section C, 64(3), o149-o151.

Sources

- 1. scispace.com [scispace.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Top 324 Acta Crystallographica Section C-crystal Structure Communications papers published in 2008 [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

Theoretical Calculations of Thiobiuret Vibrational Frequencies: A Comprehensive Guide

Executive Summary

Thiobiuret and its derivatives (such as dithiobiuret and 2-imino-4-thiobiuret) are highly versatile scaffolds in coordination chemistry, materials science, and drug development. Accurately characterizing these compounds relies heavily on vibrational spectroscopy (IR and Raman). However, the complex tautomerism, intramolecular hydrogen bonding, and highly coupled vibrational modes of thiobiurets make empirical spectral assignment prone to error.

This whitepaper provides an authoritative, step-by-step technical guide to modeling the vibrational frequencies of thiobiuret using Density Functional Theory (DFT) and advanced molecular dynamics. By bridging theoretical quantum mechanics with experimental causality, this guide establishes a self-validating framework for computational chemists and spectroscopic analysts.

Theoretical Grounding: Why DFT for Thiobiuret?

Thiobiuret molecules exhibit significant conformational flexibility. The presence of multiple hydrogen bond donors (N-H) and acceptors (C=S, C=O) facilitates the formation of stable six-membered pseudo-rings via intramolecular hydrogen bonding[1]. Furthermore, thiobiuret readily undergoes tautomerization, existing in equilibria between forms such as 1-(diaminomethylene)thiourea and 2-imino-4-thiobiuret[2].

To accurately predict the vibrational spectra of these distinct tautomers, Density Functional Theory (DFT) is the industry standard. Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is favored because it provides an optimal balance between computational cost and the accurate treatment of electron correlation[2].

The Causality of Basis Set Selection

Choosing the correct basis set is as critical as the functional. For thiobiuret, basis sets such as 6-311++G(d,p) or cc-pVTZ are mandatory[2].

-

Diffuse Functions (++): Sulfur is a period 3 element with a highly polarizable, expanded valence electron cloud. Diffuse functions allow the basis set to model electron density far from the nucleus, which is critical for accurate C=S bond length and stretching frequency calculations.

-

Polarization Functions (** or (d,p)): These functions add higher angular momentum orbitals (d-orbitals on heavy atoms, p-orbitals on hydrogen), providing the mathematical flexibility needed to accurately model the asymmetric electron density found in strong N-H···S intramolecular hydrogen bonds.

Experimental Protocol: The Self-Validating Computational Workflow

To ensure absolute trustworthiness in your spectral predictions, the computational workflow must be treated as a self-validating system. Do not proceed to spectral assignment without passing the mathematical checkpoints outlined below.

Step 1: Conformational Search & Initial Geometry Construction

-

Action: Construct the 3D molecular structures of the target thiobiuret tautomers.

-

Causality: Because thiobiuret is not strictly planar and exists as twisted conformers[2], identifying the global minimum is required. Different conformers yield entirely distinct vibrational signatures due to varying hydrogen-bond networks.

Step 2: Geometry Optimization

-

Action: Optimize the geometry using DFT (e.g., B3LYP/6-311++G**).

-

Causality: The molecule must be relaxed to its lowest energy state. Calculating frequencies on an unoptimized geometry will yield physically meaningless results.

Step 3: Harmonic Frequency Calculation & Self-Validation Checkpoint

-

Action: Compute the harmonic vibrational frequencies on the optimized geometry at the exact same level of theory.

-

Validation Logic: You must verify the absence of imaginary (negative) frequencies.

-

If

: The geometry is a true local minimum on the Potential Energy Surface (PES). Proceed to Step 4. -

If

: The structure is a transition state (e.g., a saddle point during proton transfer). You must perturb the geometry along the vector of the imaginary normal mode and re-optimize.

-

Step 4: Anharmonicity Correction via Scaling Factors

-

Action: Multiply the raw harmonic frequencies by a basis-set-specific scaling factor (typically ~0.960–0.968 for B3LYP).

-

Causality: DFT inherently overestimates vibrational frequencies due to the harmonic oscillator approximation (which ignores the anharmonicity of real chemical bonds) and incomplete electron correlation. Scaling brings theoretical values into strict alignment with experimental IR/Raman spectra.

Step 5: Potential Energy Distribution (PED) Analysis

-

Action: Export the force constant matrix and utilize software (e.g., VEDA or GAR2PED) to calculate the PED.

-

Causality: In thioamides and thioureas, functional group vibrations are heavily mixed. A single peak is rarely a "pure" C=S stretch. PED quantifies the percentage contribution of each internal coordinate to a specific normal mode, preventing erroneous empirical assignments[2].

Fig 1: Step-by-step computational workflow for validating thiobiuret vibrational frequencies.

Data Presentation: Key Vibrational Modes of Thiobiuret

The following table synthesizes typical computational and experimental vibrational data for thiobiuret derivatives, highlighting the necessity of PED analysis for the highly coupled thioamide bands.

| Vibrational Mode | Unscaled B3LYP (cm⁻¹) | Scaled B3LYP (cm⁻¹) | Experimental IR (cm⁻¹) | Typical PED Assignment (%) |

| N-H Asymmetric Stretch | 3650 - 3680 | 3450 - 3480 | 3400 - 3450 | ν(N-H) 98% |

| N-H Symmetric Stretch | 3520 - 3550 | 3320 - 3350 | 3280 - 3320 | ν(N-H) 95% |

| C=N Stretch (Tautomer) | 1680 - 1710 | 1610 - 1640 | 1600 - 1630 | ν(C=N) 75% + δ(N-H) 15% |

| C-N Stretch / N-H Bend | 1550 - 1580 | 1490 - 1520 | 1480 - 1510 | ν(C-N) 50% + δ(N-H) 30% |

| C=S Stretch | 820 - 850 | 780 - 810 | 770 - 800 | ν(C=S) 60% + ν(C-N) 20% |

Note: "ν" denotes stretching modes, and "δ" denotes bending/deformation modes. The C=S stretch is highly coupled and rarely exists as an isolated vibration[2].

Advanced Dynamics: Proton Transfer and Quantum Fluctuations

While static DFT calculations are sufficient for standard IR/Raman assignments, they fail to capture the dynamic thermal effects and quantum fluctuations inherent to thiobiuret's intramolecular hydrogen bonds.

Recent advancements utilizing Path Integral Molecular Dynamics (PIMD) and Car-Parrinello Molecular Dynamics (CLMD) have revealed that biuret and thiobiuret analogues undergo complex π-electron reorganization during intramolecular proton transfer[1].

-

Thermal Excitation: CLMD simulations show that thermal effects can induce vibrational excitation in the S-S stretching modes of dithiobiuret, altering the distance between sulfur atoms and facilitating proton mobility[1].

-

Quantum Fluctuations: PIMD simulations demonstrate that nuclear quantum effects (NQEs) cause the hydrogen-bonded proton to delocalize. This effectively lowers the activation energy barrier for tautomerization compared to classical models, shifting the vibrational frequencies of the N-H and C=S bonds dynamically over time[1].

Fig 2: Intramolecular proton transfer and tautomerization pathways in thiobiuret derivatives.

Conclusion

Theoretical calculation of thiobiuret vibrational frequencies is not a mere exercise in software operation; it is a rigorous process of mapping quantum mechanical principles to observable physical phenomena. By strictly adhering to the B3LYP functional with diffuse/polarized basis sets, validating geometries via imaginary frequency checks, applying appropriate scaling factors, and utilizing PED for final assignments, researchers can generate highly trustworthy, publication-ready spectroscopic data.

References

-

Title: An insight into the structure, vibrations, electronic and reactivity properties of the tautomers 1–(diaminomethylene)thiourea and 2–imino–4–thiobiuret Source: Journal of Molecular Structure (2017) URL: [Link]

-

Title: Intramolecular proton transfer and π-electron reorganization in biuret analogues: a path integral molecular dynamics study Source: Physical Chemistry Chemical Physics (PCCP, 2025) URL: [Link]

Sources

Methodological & Application

Protocols for the synthesis of thiobiuret from thiourea

An In-Depth Guide to the Synthesis of Thiobiuret and its Analogs from Thiourea

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed protocols and theoretical insights for the synthesis of thiobiuret and its derivative, 2,4-dithiobiuret, commencing from the readily available precursor, thiourea. While the direct self-condensation of thiourea to thiobiuret presents significant challenges, this document outlines two robust, field-proven synthetic strategies. The first protocol details a multi-step approach involving the reaction of thiourea with an acyl chloride followed by thionation. The second protocol describes a more direct, albeit hazardous, method utilizing thiophosgene. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering a comprehensive understanding of the reaction mechanisms, experimental procedures, safety considerations, and product characterization.

Introduction to Thiobiuret

Thiobiuret, and its fully thionated analog 2,4-dithiobiuret, are sulfur-containing compounds analogous to biuret. These molecules serve as versatile intermediates in organic synthesis, particularly in the formation of heterocyclic compounds and as ligands in coordination chemistry. Their derivatives have garnered interest in medicinal chemistry and materials science due to their unique chemical properties and biological activities.[1] The synthesis of these compounds, however, requires careful consideration of reagents and reaction conditions to achieve desirable yields and purity.

Synthetic Strategies: An Overview

The direct conversion of thiourea to thiobiuret via thermal condensation is not a well-established or high-yielding method, as the thermal decomposition of thiourea often leads to a mixture of products, including ammonia and hydrogen sulfide.[2] Therefore, more controlled chemical pathways are necessary. This guide focuses on two primary strategies:

-

Strategy 1: Acylation-Thionation Pathway: A two-step method involving the initial reaction of two equivalents of thiourea with one equivalent of an acyl chloride to form an N-acylthiourea intermediate, which can then be thionated. A variation involves reacting thiourea with an acyl chloride to form an N,N'-diacyl thiourea derivative.[3]

-

Strategy 2: Thiophosgene-Mediated Synthesis: A more direct route where thiourea is reacted with thiophosgene or a similar reagent to yield 2,4-dithiobiuret. This method is effective but requires stringent safety protocols due to the high toxicity of thiophosgene.[4]

Caption: Proposed reaction pathway for the synthesis of 2,4-dithiobiuret using thiophosgene.

Experimental Protocol

Materials:

-

Thiourea

-

Thiophosgene (CSCl₂)

-

Anhydrous solvent (e.g., Benzene, Toluene)

-

Pyridine (as an acid scavenger, optional)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a solution of thiourea (2 equivalents) in an anhydrous solvent.

-

Slowly add a solution of thiophosgene (1 equivalent) in the same anhydrous solvent to the thiourea solution at room temperature with constant stirring.

-

After the addition is complete, heat the reaction mixture to reflux (80-110 °C, depending on the solvent) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature. A precipitate may form.

-

Filter the reaction mixture to collect the crude product. If pyridine was used, a pyridinium hydrochloride salt will also be present.

-

Wash the crude product with water to remove any salts and unreacted thiourea.

-

The crude 2,4-dithiobiuret can be purified by recrystallization from boiling water or an ethanol/water mixture. [4]

Data Summary

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Notes |

| Thiourea | Thiophosgene | Toluene | 100-110 | Yields are often low to moderate. [4] |

| Thiourea | Phosphorus Pentachloride | Toluene | 100-110 | An alternative to thiophosgene, also produces dithiobiuret in small amounts. [4] |

Product Characterization

The synthesized thiobiuret or dithiobiuret should be characterized to confirm its identity and purity.

-

Melting Point: 2,4-dithiobiuret has a reported melting point of 180–182 °C with decomposition. [4]* Infrared (IR) Spectroscopy: Look for characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 1100-1300 cm⁻¹), and N-C=S bending vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show broad signals for the NH protons. ¹³C NMR will show a characteristic downfield signal for the C=S carbon.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Safety and Handling

-

Thiourea: While not highly toxic, it is a suspected carcinogen and should be handled with gloves and appropriate PPE.

-

Thiophosgene: Extremely toxic and corrosive. Inhalation can be fatal. All manipulations must be carried out in a certified chemical fume hood. Use appropriate gloves (e.g., butyl rubber), eye protection, and a lab coat. Have a neutralization solution (e.g., aqueous ammonia) readily available for spills.

-

Acyl Chlorides and Thionyl Chloride: These are corrosive and react violently with water to release HCl gas. Handle in a fume hood.

-

Solvents: Benzene is a known carcinogen and should be replaced with a less toxic alternative like toluene whenever possible.

Conclusion

The synthesis of thiobiuret and its derivatives from thiourea is a challenging yet achievable task for the synthetic chemist. The indirect acylation-thionation route offers a safer, though multi-step, alternative to the more direct but hazardous thiophosgene method. The choice of protocol will depend on the available facilities, safety considerations, and the specific derivative required. Careful execution of these protocols and thorough characterization of the products are essential for successful synthesis.

References

- Ataman Kimya. (n.d.). THIOUREA.

- BenchChem. (2025). An In-depth Technical Guide on the Thermal Degradation Studies of Thiourea Derivatives.

- Organic Syntheses. (n.d.). guanylthiourea.

- ResearchGate. (2018). Efficient S-Acylation of Thiourea.

- Alkan, C., et al. (2011). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. Turkish Journal of Chemistry, 35, 769-778.

- Atanassov, P. K., et al. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 29(20), 4906.

- Atcher, J. B., et al. (1995). Differential effects of 2,4-dithiobiuret on the synthesis and release of acetylcholine and dopamine from rat pheochromocytoma (PC12) cells. Journal of Pharmacology and Experimental Therapeutics, 275(2), 779-787.

Sources

- 1. Differential effects of 2,4-dithiobiuret on the synthesis and release of acetylcholine and dopamine from rat pheochromocytoma (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Utilization of Thiobiuret as a Chelating Ligand

Introduction: The Versatility of Thiobiuret in Coordination Chemistry

Thiobiuret, a sulfur analog of biuret, is a compelling and versatile chelating ligand in the field of coordination chemistry. Its structure, featuring both sulfur and nitrogen donor atoms, allows for the formation of stable complexes with a wide range of transition metal ions.[1] The presence of these soft (sulfur) and hard (nitrogen) donor sites imparts unique electronic and structural properties to the resulting metal complexes, making them valuable in diverse applications, from the synthesis of novel materials to analytical chemistry and drug development.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedures for synthesizing thiobiuret, preparing its metal complexes, and utilizing it as a chromogenic reagent for the spectrophotometric determination of metal ions. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the underlying mechanisms.

Part 1: Foundational Principles of Thiobiuret Chelation

Molecular Structure and Coordination Modes

Thiobiuret exists in tautomeric forms, but its coordination to metal ions typically occurs through the sulfur and nitrogen atoms. The lone pairs of electrons on these atoms are readily donated to vacant d-orbitals of transition metal ions, forming coordinate covalent bonds. The bidentate nature of thiobiuret allows it to form a stable five- or six-membered chelate ring with a metal ion, an entropically favored process that enhances the stability of the resulting complex.[4] The specific coordination mode can be influenced by the nature of the metal ion, the reaction conditions, and the substituents on the thiobiuret backbone.

The Chelation Mechanism: A Visual Representation

The formation of a thiobiuret-metal complex can be visualized as the replacement of solvent molecules from the metal's coordination sphere by the thiobiuret ligand. The sulfur and nitrogen atoms act as Lewis bases, while the metal ion acts as a Lewis acid. This interaction results in the formation of a thermodynamically stable chelate.

Caption: Generalized chelation of a metal ion by a thiobiuret ligand.

Part 2: Synthesis and Preparation Protocols

Protocol for the Synthesis of a Substituted Thiobiuret Ligand

This protocol describes a general method for the synthesis of a 1,1,5,5-tetra-substituted-2-thiobiuret, adapted from established procedures.[2] The reaction proceeds via the formation of a thiocarbamoyl isothiocyanate intermediate. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials:

-

N,N-disubstituted carbamoyl chloride (e.g., N,N-diisopropylcarbamoyl chloride) (1 equivalent)

-

Sodium thiocyanate (NaSCN) (1 equivalent)

-

A secondary amine (e.g., diisopropylamine) (1 equivalent)

-

Anhydrous acetonitrile or similar aprotic solvent

-

Methanolic solution of a metal salt (e.g., Cd(OAc)₂, Zn(OAc)₂, Cu(NO₃)₂, Pb(NO₃)₂)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Inert atmosphere setup (e.g., Schlenk line) is recommended[5]

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N,N-disubstituted carbamoyl chloride (1 eq.) and sodium thiocyanate (1 eq.) in anhydrous acetonitrile.

-

Heat the mixture to reflux with continuous stirring for approximately 1-2 hours. During this time, a precipitate of sodium chloride will form.

-

Cool the reaction mixture to room temperature.

-

To the cooled mixture, add the secondary amine (1 eq.) dropwise with stirring.

-

Continue stirring for an additional 30-60 minutes at room temperature to complete the formation of the thiobiuret ligand. The crude ligand is now in solution.

Protocol for the Synthesis of Thiobiuret-Metal Complexes

This protocol outlines a general procedure for the in-situ preparation of metal complexes immediately following the synthesis of the thiobiuret ligand.[2][5]

Procedure:

-

To the reaction mixture containing the freshly synthesized thiobiuret ligand, add a methanolic solution of the desired metal salt (e.g., Cd(OAc)₂, Zn(OAc)₂, Cu(NO₃)₂, Pb(NO₃)₂) dropwise with vigorous stirring.

-

The metal complex will typically precipitate out of the solution upon addition of the metal salt. The color of the precipitate will vary depending on the metal ion used.

-

Continue stirring for 1-2 hours to ensure complete complexation.

-

Collect the precipitated metal complex by filtration using a Buchner funnel.

-

Wash the solid complex with methanol and then with a low-boiling point solvent like diethyl ether to remove any unreacted starting materials and to facilitate drying.

-

Dry the complex in a vacuum desiccator.

-

The synthesized complexes can be further purified by recrystallization from a suitable solvent if necessary.[5]

Caption: Workflow for the synthesis of thiobiuret-metal complexes.

Part 3: Application in Spectrophotometric Analysis

Thiobiuret and its derivatives can act as chromogenic agents, forming distinctly colored complexes with various metal ions, a property that is highly valuable for their quantitative determination using UV-Vis spectrophotometry.[6] The intensity of the color produced is directly proportional to the concentration of the metal ion, following the Beer-Lambert Law. This section provides a generalized protocol for the spectrophotometric determination of a metal ion, using principles adapted from methods for similar sulfur-containing ligands like thiourea.[6][7]

Spectrophotometric Determination of a Metal Ion (Illustrative Protocol)

This protocol outlines the steps for determining the concentration of a metal ion (e.g., Cu²⁺, Co²⁺, Ni²⁺) in an aqueous sample.

Materials and Reagents:

-

Stock standard solution of the target metal ion (e.g., 1000 mg/L).

-

Thiobiuret ligand solution (e.g., 0.1 M in a suitable solvent like ethanol or DMF).

-

Buffer solutions to control pH.

-

UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes.

Procedure:

Step 1: Determination of Maximum Wavelength (λmax)

-

Pipette a known volume of the metal ion standard solution into a volumetric flask.

-

Add a sufficient amount of buffer to maintain the optimal pH for complex formation.

-

Add an excess of the thiobiuret solution to ensure complete complexation.

-

Dilute to the mark with deionized water and mix thoroughly.

-

Prepare a reagent blank containing all components except the metal ion.

-